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Compound of Interest

Compound Name: Trisodium HEDTA

Cat. No.: B7802412 Get Quote

Technical Support Center: Optimizing Trisodium
HEDTA in PCR
Welcome to our technical support center. This resource is designed for researchers, scientists,

and drug development professionals to help troubleshoot and optimize PCR assays where

Trisodium HEDTA (Trisodium N-(2-hydroxyethyl)ethylenediaminetriacetate) is present.

Frequently Asked Questions (FAQs)
Q1: What is Trisodium HEDTA and why might it be in my PCR reaction?

Trisodium HEDTA is a chelating agent, a substance that can form multiple stable bonds to a

single metal ion. It is often used in various buffers and solutions to sequester divalent cations

like magnesium (Mg²⁺) and calcium (Ca²⁺). Its presence in a PCR reaction is typically

unintentional, carried over from DNA template preparations where it's used to inactivate Mg²⁺-

dependent nucleases and protect DNA from degradation.

Q2: How does Trisodium HEDTA inhibit PCR?

The primary mechanism of PCR inhibition by Trisodium HEDTA is through the chelation of

magnesium ions (Mg²⁺). DNA polymerase, the enzyme essential for PCR, requires free Mg²⁺

as a critical cofactor for its activity. By binding to Mg²⁺, Trisodium HEDTA reduces the
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concentration of available magnesium ions, thereby hindering the polymerase's function and

leading to decreased or complete failure of DNA amplification.

Q3: At what concentration does Trisodium HEDTA become inhibitory to PCR?

While specific quantitative data for Trisodium HEDTA is limited in the context of PCR, we can

infer its inhibitory concentration from the closely related chelator, EDTA. Generally, EDTA

begins to show significant inhibition at concentrations around 0.5 mM and can completely

abolish a PCR reaction at 1 mM or higher.[1][2][3] Given that HEDTA is also a strong chelator

of divalent metal ions, similar inhibitory concentrations can be expected. An in-silico analysis

predicted that Trisodium EDTA has a notable binding affinity for Taq Polymerase, suggesting a

potential secondary mechanism of inhibition.

Q4: Is there a difference between Trisodium HEDTA and EDTA in terms of PCR inhibition?

Both Trisodium HEDTA and EDTA are potent chelators of divalent cations and function

similarly as PCR inhibitors by sequestering Mg²⁺. While their binding affinities for different

metal ions may vary slightly, for the purposes of PCR troubleshooting, they can be considered

to have a comparable inhibitory effect. A study comparing HEDTA and EGTA as chelating

agents for magnesium indicated that HEDTA is an effective chelator for this ion.

Q5: How can I overcome PCR inhibition caused by Trisodium HEDTA?

There are three main strategies to counteract the inhibitory effects of Trisodium HEDTA:

Increase Magnesium Concentration: The most common method is to add a surplus of MgCl₂

to the PCR master mix to saturate the chelating capacity of Trisodium HEDTA.[1]

Dilute the DNA Template: This reduces the concentration of both the DNA and the

contaminating Trisodium HEDTA.

DNA Clean-up: Purifying the DNA sample to remove the chelating agent is the most effective

but also the most time-consuming approach.

Troubleshooting Guide
Problem: No or low PCR product yield with a sample known to contain Trisodium HEDTA.
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Possible Cause Recommended Solution

Insufficient free Mg²⁺

Increase the concentration of MgCl₂ in the PCR

master mix. Start with a titration from the

standard concentration up to a higher level (e.g.,

1.5 mM to 4.0 mM in 0.5 mM increments).[4]

High concentration of Trisodium HEDTA

Dilute the template DNA (e.g., 1:10, 1:100) to

reduce the final concentration of the inhibitor in

the reaction.[1]

Poor DNA template quality

Re-purify the DNA sample using a commercial

kit or ethanol precipitation to remove Trisodium

HEDTA and other potential inhibitors.[5]

Suboptimal PCR conditions

Optimize the annealing temperature and

extension time. The presence of inhibitors can

sometimes be overcome by adjusting cycling

parameters.

Enzyme sensitivity
Consider using a DNA polymerase known for its

higher tolerance to PCR inhibitors.

Experimental Protocols
Protocol: Optimizing MgCl₂ Concentration to Counteract Trisodium HEDTA Inhibition

This protocol provides a systematic approach to determine the optimal MgCl₂ concentration

when Trisodium HEDTA is suspected to be inhibiting a PCR reaction.

1. Materials:

DNA template (potentially containing Trisodium HEDTA)

PCR primers (forward and reverse)

dNTP mix

DNA polymerase and corresponding reaction buffer (without MgCl₂)
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Separate stock solution of MgCl₂ (e.g., 25 mM)

Nuclease-free water

Positive control DNA (known to amplify well)

Negative control (nuclease-free water)

2. Procedure:

Prepare a Master Mix: Prepare a PCR master mix containing all components except MgCl₂

and the DNA template. This ensures that each reaction receives the same amount of other

reagents.

Set up a MgCl₂ Gradient: For a 50 µL reaction volume, set up a series of PCR tubes. In each

tube, add the master mix and then add varying amounts of the MgCl₂ stock solution to

achieve a final concentration gradient. A typical gradient would be 1.5 mM, 2.0 mM, 2.5 mM,

3.0 mM, 3.5 mM, and 4.0 mM.[4]

Add DNA Template: Add a consistent amount of your DNA template to each of the MgCl₂

gradient tubes.

Include Controls:

Positive Control: Set up a reaction with your positive control DNA and the standard (e.g.,

1.5 mM) MgCl₂ concentration.

Negative Control: Set up a reaction with nuclease-free water instead of a DNA template.

Perform PCR: Run the PCR using your established cycling conditions.

Analyze Results: Analyze the PCR products by gel electrophoresis. The optimal MgCl₂

concentration is the one that yields the brightest, most specific band for your target amplicon

with minimal non-specific products.

Quantitative Data Summary:
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The following table provides a hypothetical example of results from a MgCl₂ optimization

experiment in the presence of a fixed, inhibitory concentration of Trisodium HEDTA.

Final MgCl₂ Concentration

(mM)

PCR Product Yield (Relative

Units)
Specificity

1.5 10 High

2.0 50 High

2.5 100 High

3.0 95 Moderate

3.5 80
Low (non-specific bands

appear)

4.0 60
Low (significant non-specific

bands)
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Click to download full resolution via product page

Caption: Mechanism of PCR inhibition by Trisodium HEDTA.
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Caption: Workflow for troubleshooting PCR inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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